2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid
Description
2-Cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid is a pyrazole-based compound featuring a cyanoethyl substituent at the N1 position of the pyrazole ring, a 4-methoxyphenyl group at the C3 position, and a conjugated 2-cyanoacrylic acid moiety.
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23) |
InChI Key |
ODANNFBJNWJEGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group. Finally, the resulting compound undergoes a Knoevenagel condensation with malononitrile to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and functional group contributions:
2-[[1-(2-Cyanoethyl)-3-(4-Methoxyphenyl)Pyrazol-4-yl]Methylidene]Propanedinitrile (CAS 882223-78-1)
- Structure: Differs by replacing the prop-2-enoic acid group with a propanedinitrile moiety.
- The propanedinitrile group may participate in cycloaddition reactions or act as a precursor for further functionalization.
- Applications : Likely used in organic synthesis as a nitrile-based building block .
| Property | Target Compound | Propanedinitrile Analog |
|---|---|---|
| Functional group | 2-Cyanoacrylic acid | Propanedinitrile |
| Polarity | High (acidic) | Moderate (non-ionic nitriles) |
| Reactivity | Acid-base interactions, conjugation | Nucleophilic nitrile reactivity |
Methyl (E)-2-Cyano-3-[1-Phenyl-3-(4-Phenylphenyl)Pyrazol-4-yl]Prop-2-Enoate (CAS 860644-67-3)
- Structure: Features a methyl ester instead of the carboxylic acid and biphenyl/methyl substituents instead of cyanoethyl and methoxyphenyl groups.
- Key Features: The ester group reduces acidity compared to the carboxylic acid, altering solubility and bioavailability.
- Applications : Likely explored in materials science or medicinal chemistry for its conjugated system .
| Property | Target Compound | Methyl Ester Analog |
|---|---|---|
| Substituents (Pyrazole C3) | 4-Methoxyphenyl | 4-Phenylphenyl |
| Solubility | Higher in polar solvents | Higher in organic solvents |
| Bioactivity Potential | Acidic groups may aid binding | Ester groups may enhance membrane permeability |
(2E)-2-Cyano-3-(1H-Indazol-5-yl)Prop-2-Enoic Acid
- Structure : Replaces the pyrazole core with an indazole heterocycle.
- Key Features: Indazole’s fused aromatic system increases rigidity and may enhance binding to biological targets (e.g., kinases).
- Applications: Potential use in drug discovery, leveraging indazole’s prevalence in bioactive molecules .
| Property | Target Compound | Indazole Analog |
|---|---|---|
| Core Heterocycle | Pyrazole | Indazole |
| Aromatic Interactions | Moderate | Strong (fused ring system) |
| Synthetic Accessibility | Moderate | Challenging (indazole synthesis) |
3-[1-[(4-Chloro-2-Fluoro-3-Hydroxy-Phenyl)Methyl]-3,5-Diphenyl-Pyrazol-4-yl]Propane-Hydroxamic Acid
- Structure : Shares a pyrazole core but incorporates a hydroxamic acid group and halogenated aryl substituents.
- Key Features :
- Hydroxamic acid introduces metal-chelating properties, relevant for enzyme inhibition (e.g., histone deacetylases).
- Halogen substituents (Cl, F) enhance electronegativity and metabolic stability.
- Applications : Likely investigated as a therapeutic agent or protease inhibitor .
| Property | Target Compound | Hydroxamic Acid Analog |
|---|---|---|
| Functional Group | Carboxylic acid | Hydroxamic acid |
| Bioactivity Mechanism | Acidic group interactions | Metal chelation, enzyme inhibition |
| Stability | Moderate (acid-sensitive) | Higher (halogenated substituents) |
Biological Activity
2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with an appropriate diketone.
- Introduction of the Methoxyphenyl Group : Often involves coupling reactions, such as Suzuki-Miyaura coupling.
- Addition of the Cyanoethyl Group : Conducted via nucleophilic substitution reactions.
- Formation of the Cyano Group on Prop-2-enoic Acid : This step may utilize a Knoevenagel condensation reaction.
These methods can be optimized for industrial production to enhance yield and minimize environmental impact.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O3 |
| Molecular Weight | 322.32 g/mol |
| IUPAC Name | 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid |
| InChI Key | ODANNFBJNWJEGE-UHFFFAOYSA-N |
The biological activity of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, suggesting potential therapeutic effects against various diseases.
Biological Activity
Recent studies have evaluated the biological activity of this compound in various contexts:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against cancer cell lines, indicating that modifications in substituents can enhance their efficacy.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic avenues for conditions characterized by excessive inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical in the development of drugs targeting metabolic pathways associated with diseases like cancer and diabetes.
Case Study 1: Anticancer Properties
A study evaluating various pyrazole derivatives, including 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid, found that compounds with electron-donating groups (like methoxy) displayed enhanced cytotoxicity against leukemia cell lines compared to those without such modifications.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, the compound was tested for its ability to reduce edema in mice. Results indicated a significant reduction in paw swelling, suggesting anti-inflammatory properties that could be further explored for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
